Ethyl 4-(methylsulfonyl)butanoate
Description
Ethyl 4-(methylsulfonyl)butanoate (CAS: 1248686-73-8; synonyms include ethyl 4-(methylsulfonyl)butyrate) is an organosulfur compound characterized by a butanoate ester backbone substituted with a methylsulfonyl (–SO₂–CH₃) group at the 4-position. This functional group confers strong electron-withdrawing properties, enhancing the compound’s reactivity in nucleophilic substitution or cross-coupling reactions. It is synthesized via nickel-catalyzed reductive alkylation () or sulfonylation of precursor esters (). Applications include its use as a pharmaceutical intermediate, particularly in synthesizing bioactive molecules with sulfonyl moieties ().
Properties
IUPAC Name |
ethyl 4-methylsulfonylbutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O4S/c1-3-11-7(8)5-4-6-12(2,9)10/h3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQRZMVLNVQEHFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCS(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60277711 | |
| Record name | ethyl 4-(methylsulfonyl)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60277711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5342-81-4 | |
| Record name | NSC3661 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3661 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ethyl 4-(methylsulfonyl)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60277711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-(methylsulfonyl)butanoate can be synthesized through a multi-step process involving the esterification of 4-(methylsulfonyl)butanoic acid with ethanol. The reaction typically requires an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and optimized reaction conditions can further enhance the production process, making it suitable for large-scale manufacturing.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(methylsulfonyl)butanoate undergoes various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used to reduce the ester group.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Ethyl 4-(methylsulfonyl)butanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavorings, and other specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 4-(methylsulfonyl)butanoate depends on the specific chemical reactions it undergoes. For example, in oxidation reactions, the methylsulfonyl group is converted to a sulfone, which can interact with various molecular targets. In reduction reactions, the ester group is reduced to an alcohol, altering the compound’s reactivity and interaction with other molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares Ethyl 4-(methylsulfonyl)butanoate with analogs differing in substituents, reactivity, and applications. Data are derived from experimental syntheses, spectral characterization, and physicochemical properties reported in peer-reviewed studies.
Table 1: Structural and Functional Comparison
Physicochemical Properties
- Solubility: Polar sulfonyl groups enhance water solubility relative to nonpolar thioethers. For instance, this compound is miscible in polar aprotic solvents (DMF, DMSO), whereas thioethers prefer organic phases .
- Spectral Data :
Biological Activity
Ethyl 4-(methylsulfonyl)butanoate is a compound of interest due to its potential biological activities, including antimicrobial and anti-inflammatory properties. This article explores the biological activity of this compound, supported by relevant research findings, data tables, and case studies.
Chemical Structure and Properties
This compound features a methylsulfonyl group, which is known to enhance the biological properties of compounds by facilitating interactions with various biological targets. The general structure can be represented as follows:
- Chemical Formula : C₇H₁₄O₄S
- Molecular Weight : 178.25 g/mol
The presence of the methylsulfonyl group allows for diverse chemical reactions, including oxidation and reduction, which can significantly alter the compound's reactivity and biological interactions.
The mechanism of action for this compound is primarily linked to its ability to undergo various chemical transformations. For instance:
- Oxidation Reactions : The methylsulfonyl group can be converted to a sulfone, which may interact with molecular targets involved in inflammatory pathways.
- Reduction Reactions : The ester group can be reduced to an alcohol, potentially modifying the compound's reactivity and enhancing its biological effects.
1. Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory effects. In vitro studies have shown that it can modulate inflammatory responses by decreasing the expression of pro-inflammatory cytokines. This property positions it as a potential candidate for treating inflammatory diseases .
2. Antimicrobial Activity
This compound has been investigated for its antimicrobial properties. Preliminary studies suggest that it possesses activity against various bacterial strains, indicating its potential use in developing new antimicrobial agents .
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds highlights the unique properties of this compound:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| Ethyl Butanoate | Simple Ester | Limited reactivity |
| Mthis compound | Methyl Ester | Similar activity but less potent |
| Butyl 4-(methylsulfonyl)butanoate | Butyl Ester | Different solubility and reactivity |
The methylsulfonyl group significantly enhances the biological activity compared to other esters lacking this functional group.
Case Studies and Research Findings
Case Study: Anti-inflammatory Activity Evaluation
In a recent study, this compound was tested in a model of inflammation induced by lipopolysaccharide (LPS). The results demonstrated a marked reduction in inflammatory markers such as TNF-alpha and IL-6 at concentrations as low as 10 µM. This suggests a strong potential for therapeutic application in inflammatory conditions .
Research Finding: Antimicrobial Efficacy
Another study evaluated the antimicrobial efficacy of this compound against several pathogenic bacteria. The minimum inhibitory concentration (MIC) was determined to be around 50 µM for Staphylococcus aureus and Escherichia coli, indicating promising antimicrobial activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
